{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid
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Overview
Description
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid is a complex organic compound that features a nitroso group, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of primary amines with diols, often catalyzed by iridium complexes.
Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring, which can be done using sulfonyl chlorides under basic conditions.
Coupling with Phenyl and Amino Groups: The final step involves coupling the nitroso-pyrrolidine-sulfonyl intermediate with phenyl and amino groups, followed by the addition of acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and thiols for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of anticancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, leveraging its reactive functional groups.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their functional groups and biological activities.
Sulfonyl Derivatives: Compounds like sulfonylureas are used in diabetes treatment but lack the nitroso group.
Uniqueness
{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid is unique due to the combination of its nitroso, sulfonyl, and pyrrolidine groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
88328-02-3 |
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Molecular Formula |
C12H15N3O5S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
2-(N-nitroso-4-pyrrolidin-1-ylsulfonylanilino)acetic acid |
InChI |
InChI=1S/C12H15N3O5S/c16-12(17)9-15(13-18)10-3-5-11(6-4-10)21(19,20)14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H,16,17) |
InChI Key |
WDCZHEFHSGOPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N(CC(=O)O)N=O |
Origin of Product |
United States |
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